molecular formula C5H5FN2O2S B2631418 4-Fluoropyridine-2-sulfonamide CAS No. 2174007-66-8

4-Fluoropyridine-2-sulfonamide

Cat. No. B2631418
M. Wt: 176.17
InChI Key: RYKYVOBYJZIBMG-UHFFFAOYSA-N
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Description

4-Fluoropyridine-2-sulfonamide is a chemical compound with the CAS number 2174007-66-8 . It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain the sulfonamide group .


Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The exact molecular structure of 4-Fluoropyridine-2-sulfonamide is not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Complexation

4-Fluoropyridine-2-sulfonamide and its derivatives, such as tosylated 4-aminopyridine, are utilized in the synthesis and complexation with metal ions like Nickel (II) and Iron (II). These compounds, after complexation, show potential in enhancing the biological and catalytic capabilities of ligands, which is significant in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Structural Alert and Drug Design

The sulfonamide group, a key component in 4-Fluoropyridine-2-sulfonamide, is integral in medicinal chemistry. It forms the basis of sulfonamide antibacterials and is recognized for its role in inhibiting specific enzymes. Despite historical misconceptions regarding its safety, recent studies illustrate its significance and safety in drug design, debunking previous myths associated with sulfonamide-induced allergies (Kalgutkar, Jones, & Sawant, 2010).

Fluorogenic Sensors and Kinetic Stabilizers

Compounds like 4-Fluoropyridine-2-sulfonamide are explored for their roles in developing fluorogenic sensors and kinetic stabilizers for proteins such as transthyretin (TTR). These molecules can selectively bind and stabilize TTR, inhibiting its dissociation and preventing amyloid fibril formation, which is crucial in combating diseases like amyloidosis (Suh et al., 2013).

Antibacterial Activity and Resistance

Derivatives of 4-Fluoropyridine-2-sulfonamide, such as those derived from carvacrol, demonstrate significant antibacterial activity against resistant Staphylococcus aureus strains. This highlights their potential in addressing antibiotic resistance, a growing concern in healthcare (Oliveira et al., 2016).

Environmental Monitoring and Analysis

The sulfonamide group is also significant in environmental chemistry, particularly in monitoring and analyzing environmental contaminants like antibiotics in water sources. Techniques involving high-performance liquid chromatography and mass spectrometry are used for detecting these compounds due to their sensitivity and selectivity (Peixoto et al., 2016).

Safety And Hazards

While specific safety and hazard information for 4-Fluoropyridine-2-sulfonamide is not available, sulfonamides in general can cause various side effects including diseases of the digestive and respiratory tracts, and strong allergic reactions .

properties

IUPAC Name

4-fluoropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKYVOBYJZIBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyridine-2-sulfonamide

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